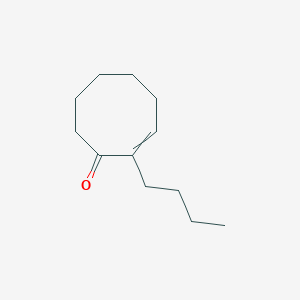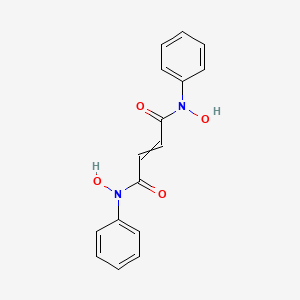
8-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a nitro group at the 8th position, a phenyl group at the 3rd position, and a pyridinyl group at the 2nd position, making it a unique structure with potential for various chemical and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 2-aminobenzonitrile, which undergoes cyclization with an appropriate aldehyde to form the quinazolinone core. The introduction of the nitro group can be achieved through nitration reactions using nitric acid and sulfuric acid under controlled conditions. The phenyl and pyridinyl groups are introduced through substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
8-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenated reagents, palladium catalysts for cross-coupling reactions.
Major Products Formed
Reduction: 8-Amino-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one.
Oxidation: 8-Nitroso-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 8-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenyl and pyridinyl groups can enhance the compound’s binding affinity to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylquinazolin-4(3H)-one: Lacks the nitro and pyridinyl groups, resulting in different chemical and biological properties.
8-Nitroquinazolin-4(3H)-one: Lacks the phenyl and pyridinyl groups, leading to reduced complexity and potential activity.
2-(Pyridin-2-yl)quinazolin-4(3H)-one: Lacks the nitro and phenyl groups, affecting its reactivity and interactions.
Uniqueness
8-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one is unique due to the presence of all three functional groups (nitro, phenyl, and pyridinyl), which contribute to its diverse reactivity and potential applications. The combination of these groups can enhance its binding affinity to molecular targets and its ability to undergo various chemical reactions, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
61524-48-9 |
|---|---|
Molekularformel |
C19H12N4O3 |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
8-nitro-3-phenyl-2-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H12N4O3/c24-19-14-9-6-11-16(23(25)26)17(14)21-18(15-10-4-5-12-20-15)22(19)13-7-2-1-3-8-13/h1-12H |
InChI-Schlüssel |
XZOYRVNMZLZMNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC=C3[N+](=O)[O-])C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


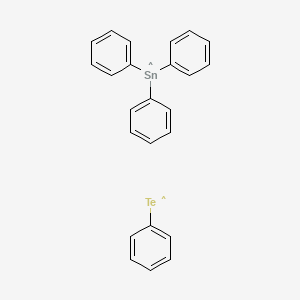
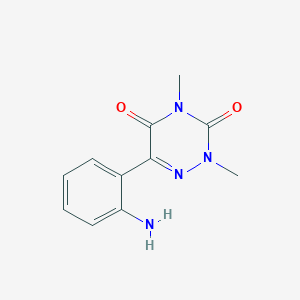
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)

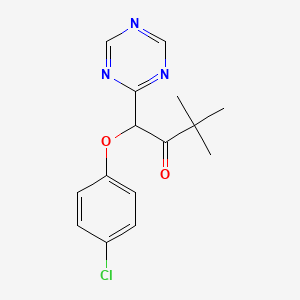
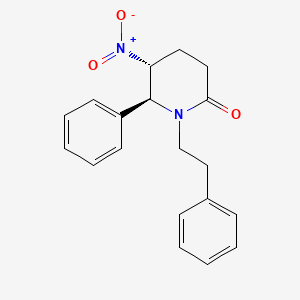
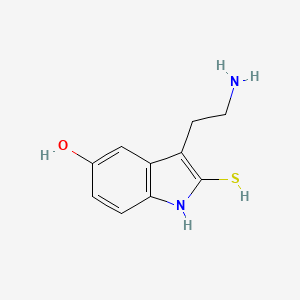
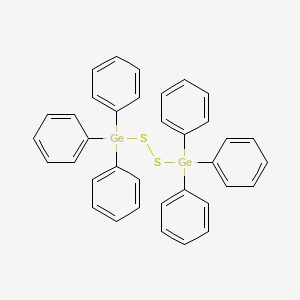

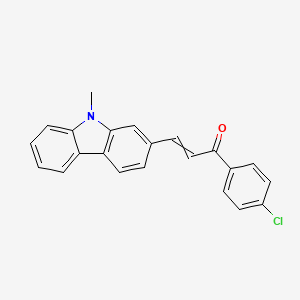

![2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B14583267.png)
